molecular formula C10H10FNO2 B8266544 (E)-Methyl 3-(2-amino-4-fluorophenyl)acrylate

(E)-Methyl 3-(2-amino-4-fluorophenyl)acrylate

Cat. No.: B8266544
M. Wt: 195.19 g/mol
InChI Key: OPGGDNWPBIHRFX-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Methyl 3-(2-amino-4-fluorophenyl)acrylate is an organic compound with the molecular formula C10H10FNO2. It is a derivative of acrylate, featuring an amino group and a fluorine atom on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 3-(2-amino-4-fluorophenyl)acrylate typically involves the reaction of 2-amino-4-fluorophenol with methyl acrylate under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the amino group of 2-amino-4-fluorophenol attacks the electrophilic carbon of the acrylate, followed by elimination of a leaving group to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 3-(2-amino-4-fluorophenyl)acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(E)-Methyl 3-(2-amino-4-fluorophenyl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-Methyl 3-(2-amino-4-fluorophenyl)acrylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-amino-4-chlorophenyl)acrylate
  • Methyl 3-(2-amino-4-bromophenyl)acrylate
  • Methyl 3-(2-amino-4-methylphenyl)acrylate

Uniqueness

(E)-Methyl 3-(2-amino-4-fluorophenyl)acrylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability and bioavailability of compounds, making them more effective in various applications .

Properties

IUPAC Name

methyl (E)-3-(2-amino-4-fluorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2-6H,12H2,1H3/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGGDNWPBIHRFX-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(C=C(C=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=C(C=C(C=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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